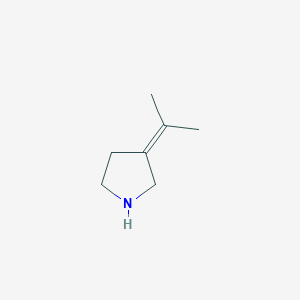

3-Cyclohexylidenepyrrolidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives like 3-Cyclohexylidenepyrrolidine often involves reactions of azomethine ylides and related 1,3-dipoles . Formal [3 + 2] cycloadditions between imines and donor-acceptor cyclopropanes are also utilized . Photoredox catalysis has been used to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis

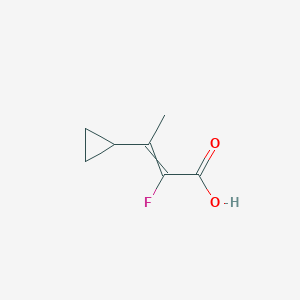

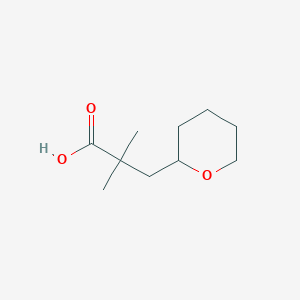

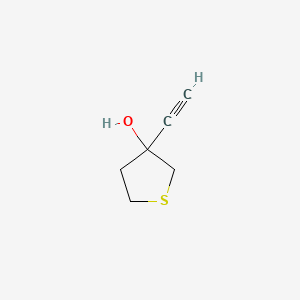

3-Cyclohexylidenepyrrolidine contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are often centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Aplicaciones Científicas De Investigación

Synthesis Methods

- Synthesis of 3-Arylidenepyrrolidines : Research has detailed various methods for synthesizing 3-arylidenepyrrolidines, a class that includes 3-Cyclohexylidenepyrrolidine. These methods encompass modifications of the 1-pyrroline (pyrrolidine) ring, along with intramolecular and intermolecular cyclization of unsaturated acyclic precursors (Смолобочкин & Газизов, 2019).

Chemical Reactions

- 1,3-Dipolar Cycloaddition Reaction : The compound undergoes regioselective 1,3-dipolar cycloaddition reactions with N-metalated azomethine ylides, leading to the formation of spiropyrrolidine derivatives (Subramaniyan & Raghunathan, 2001).

- Decarboxylation Catalyst : 2-Cyclohexen-1-one, structurally related to 3-Cyclohexylidenepyrrolidine, has been utilized as a catalyst in the decarboxylation of α-amino acids, affirming its role in facilitating significant chemical transformations (Hashimoto et al., 1986).

Structural Studies

- Tautomer Studies of 3-Acylpyrrolidine-2,4-diones : Research into the structure and tautomer constitution of 3-acylpyrrolidine-2,4-diones, related to 3-Cyclohexylidenepyrrolidine, has been conducted. This includes studying bioactive compounds like α-cyclopiazonic acid and tenuazonic acid (Nolte et al., 1980).

Application in Drug Synthesis

- Synthesis of Antidiabetic Compounds : The compound has been used in synthesizing novel dispiropyrrolidines with potential antidiabetic activity. This was achieved through cycloaddition reactions involving 5-arylidene-1,3-thiazolidine-2,4-dione derivatives (Murugan et al., 2009).

Advanced Chemical Synthesis

- Cyclometalation Reactions : The compound, in its variant forms like 2,5-diphenylpyrrolidine, has been involved in cyclometalation reactions with transition metals, indicating its utility in complex organometallic syntheses (Barloy et al., 2011).

Antimicrobial and Antiproliferative Activities

- Antimicrobial and Antiproliferative Agents : Research has explored the synthesis of highly functionalized spiropyrrolidine-oxindoles, demonstrating significant antimicrobial activity. This indicates potential applications of 3-Cyclohexylidenepyrrolidine in the development of new antimicrobial and antiproliferative agents (Kathirvelan et al., 2015).

Hydrophobic Interactions in Proteins

- Model for Protein Interactions : N-cyclohexyl-2-pyrrolidone, related to 3-Cyclohexylidenepyrrolidine, serves as a model for studying hydrophobic interactions in proteins, crucial for understanding protein structure and function (Lawson et al., 1984).

Safety and Hazards

Mecanismo De Acción

The biological activity of these compounds is often due to their interaction with various targets in the body, leading to changes in cellular function and biochemistry. The specific targets and modes of action can vary widely depending on the specific structure and properties of the compound .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and can significantly impact their bioavailability and therapeutic effects .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compounds, their ability to reach their targets, and their overall efficacy .

Propiedades

IUPAC Name |

3-cyclohexylidenepyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNJMRXMAQUVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCNC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylidenepyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)

![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)